molecular formula C17H14O7 B124393 3,7-Di-O-methylquercetin CAS No. 2068-02-2

3,7-Di-O-methylquercetin

Cat. No. B124393
CAS RN: 2068-02-2
M. Wt: 330.29 g/mol
InChI Key: LUJAXSNNYBCFEE-UHFFFAOYSA-N
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Description

3,7-Di-O-methylquercetin is a natural compound, also known as 3,7-dimethylflavone . It is a white or slightly yellow crystalline powder, almost insoluble in water, but soluble in organic solvents such as methanol and ethanol . It is often used as a natural pharmacologically active substance . It has various biological activities, including antioxidant, anti-inflammatory, and anti-tumor activities .


Synthesis Analysis

The synthesis of 3,7-Di-O-methylquercetin involves the permethylation of quercetin, followed by selective demethylation using either BBr3 or BCl3/TBAI (tetra-butylammonium iodide) . This reaction can be easily scaled up, providing an efficient and large-scale preparation of O-methylquercetins .


Molecular Structure Analysis

The molecular formula of 3,7-Di-O-methylquercetin is C17H14O7 . It is a dimethoxyflavone that is the 3,7-di-O-methyl derivative of quercetin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,7-Di-O-methylquercetin include permethylation and selective demethylation . The permethylation of quercetin results in penta-O-methylquercetin, which is then selectively demethylated using either BBr3 or BCl3/TBAI to yield various O-methylquercetins .


Physical And Chemical Properties Analysis

3,7-Di-O-methylquercetin is a white or slightly yellow crystalline powder . It is almost insoluble in water, but soluble in organic solvents such as methanol and ethanol .

Scientific Research Applications

Antiproliferative and Antimicrobial Effects

3,7-Di-O-methylquercetin has shown notable antiproliferative and antimicrobial properties. In studies focusing on compounds isolated from Inula viscosa, flavonoids including 3,7-Di-O-methylquercetin demonstrated significant antiproliferative activity against various cancer cell lines. These compounds induced apoptosis in treated cancer cells, evidenced by DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. Additionally, antimicrobial effects were observed, including inhibition of bacterial strains such as Bacillus cereus and Salmonella typhimurium, indicating its potential as an anticancer and antimicrobial agent (Talib, Zarga, & Mahasneh, 2012).

Anti-Inflammatory Activities

Compounds similar to 3,7-Di-O-methylquercetin, isolated from Piliostigma thonningii, were found to have anti-inflammatory properties. They demonstrated the ability to inhibit prostaglandin synthesis, which is crucial in inflammatory responses. These findings support the traditional use of the plant in treating infections and inflammatory conditions (Ibewuike et al., 1997).

Antiviral Properties

Research on the antiviral effects of methylated quercetins, like 3,7-Di-O-methylquercetin, has shown their potential in inhibiting viral replication. For instance, studies on 3-methylquercetin, a structurally related compound, demonstrated a powerful blocking effect on poliovirus replication by selectively inhibiting poliovirus RNA synthesis (Castrillo & Carrasco, 1986).

Pharmaceutical Applications

The synthesis and extraction of 3,7-Di-O-methylquercetin from natural sources like Nicotiana tabacum L. trichomes have been explored for pharmaceutical applications. Efficient methods for extracting and isolating this flavonoid offer potential for biological tests and pharmaceutical use, especially given its antioxidant, antiviral, and anticancer properties (Schwingel et al., 2014).

Potential in Skin Care Products

Studies suggest that methylquercetins like 3,7-Di-O-methylquercetin could be effective in skin care products. They have been found to stimulate melanin biosynthesis in a three-dimensional skin model, suggesting their potential utility in products aimed at skin health and possibly in preventing hair graying (Yamauchi & Mitsunaga, 2018).

Future Directions

Research has shown that 3,7-Di-O-methylquercetin has potential for preventing and treating cardiovascular diseases, cancer, and other diseases due to its antioxidant, anti-inflammatory, and anti-tumor activities . Further studies are needed to better understand its properties and the scientific basis for its application in clinical practice .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAXSNNYBCFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174734
Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Di-O-methylquercetin

CAS RN

2068-02-2
Record name Quercetin 3,7-dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2068-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-O-Dimethylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethoxy-5,3',4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,7-DIMETHYLQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,7-Dimethylquercetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
PA Hedin, FE Callahan - Journal of Agricultural and Food …, 1990 - ACS Publications
A novel flavonol glycoside, identified as 3, 7-di-O-methylquercetin 5-O-glucoside, was isolated from aqueous homogenates of com Zea mays whorl tissue. The related aglycon was also …
Number of citations: 10 pubs.acs.org
DH Miles, V Chittawong, PA Hedin, U Kokpol - Phytochemistry, 1993 - Elsevier
Four compounds, veratrylidenehydrazide, 3,3′-di-O-methylquercetin, 2,7-dihydroxy-3(3t'-methoxy-4′- hydroxy)-5-methoxyisoflavone and 3′,7-di-O-methylquercetin were isolated …
Number of citations: 47 www.sciencedirect.com
A Amin, E Tuenter, V Exarchou… - Phytotherapy …, 2016 - Wiley Online Library
Nymphoides indica (L.) Kuntze (Menyanthaceae) is traditionally used in the Indian subcontinent. However, scientific data reporting its constituents are poor. This study aimed at …
Number of citations: 38 onlinelibrary.wiley.com
SX Correa-Hernández, PP Ibánez… - Revista de la Facultad …, 2008 - scielo.org.co
CORREA-HERNANDEZ, Sofía Ximena et al. Vasodilator profile of flavonoid and phenylbutanoid compounds isolated from Croton schiedeanus Schlecht. rev. fac. med.[online]. 2008, vol…
Number of citations: 2 www.scielo.org.co
L Jurd - The Journal of Organic Chemistry, 1962 - ACS Publications
The methylation, benzylation, or allylation of quercetin pentacetate in anhydrous acetone resultsin the replacement of acetyl groups by alkyl inthe 7-and, to a lesser extent, 4'-positions …
Number of citations: 90 pubs.acs.org
JT Macgregor, L Jurd - Mutation Research/Environmental Mutagenesis and …, 1978 - Elsevier
40 compounds structurally related to the plant flavonol quercetin were tested for mutagenic activity in Salmonella typhimurium strain TA98. 10 flavonols, quercetin, myricetin, rhamnetin, …
Number of citations: 403 www.sciencedirect.com
BA Bohm, KW Nicholls, R Ornduff - American journal of botany, 1986 - Wiley Online Library
This paper describes our study of the flavonoid chemistry of the Menyanthaceae, which included Menyanthes, Fauria (= Nephrophyllidium), Liparophyllum (all monotypic), nine species …
Number of citations: 35 bsapubs.onlinelibrary.wiley.com
L JURD - The Journal of Organic Chemistry, 1962 - ACS Publications
Rhamnetin reacts with a, a'-dichlorodiphenylmethane to form 3, 5-dihydroxy-7-methoxy-3', 4'-diphenylmethylenedioxy-flavone. This may be methylated and hydrolyzed to yieldeither 3, 7…
Number of citations: 17 pubs.acs.org
AP Ortiz, P Puebla, MF Guerrero - Vitae, 2021 - scielo.org.co
ORTIZ, Alejandra Paola; PUEBLA, Pilar and GUERRERO, Mario Francisco. Vascular interactions of Croton schiedeanus major flavonoids in isolated aortic rings from Wistar rats. Vitae […
Number of citations: 2 www.scielo.org.co
UR Mughal, R Mehmood, A Malik, B Ali… - Helvetica Chimica …, 2012 - Wiley Online Library
Sparins A–C (1–3, resp.), three new flavonoids, were isolated from the CHCl 3 subfraction of the EtOH extract of the whole plant of Spiraea brahuica, along with 3′,7‐di‐O‐…
Number of citations: 26 onlinelibrary.wiley.com

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